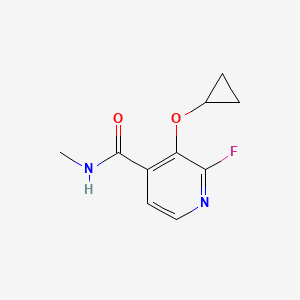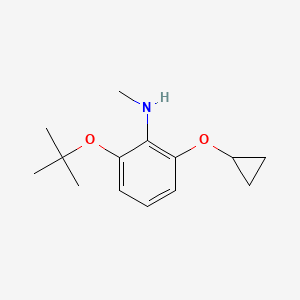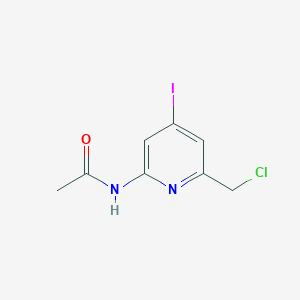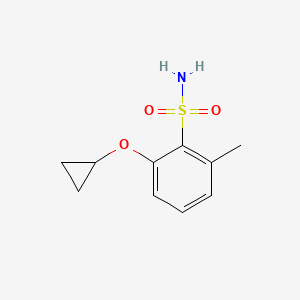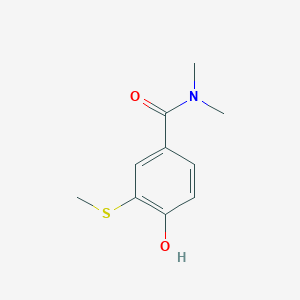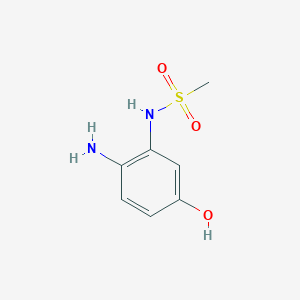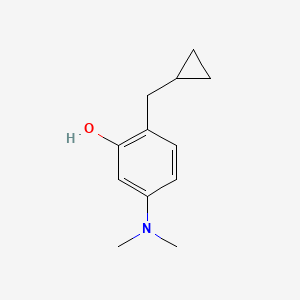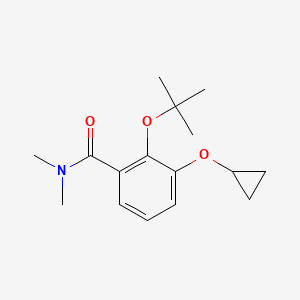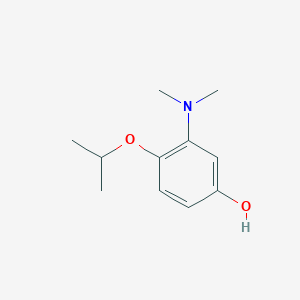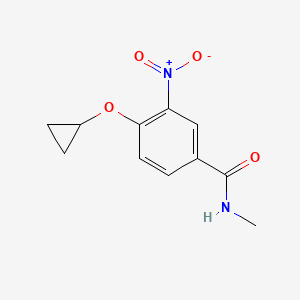
4-Cyclopropoxy-N-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-N-methyl-3-nitrobenzamide is an organic compound with the molecular formula C11H12N2O4 It is a member of the nitrobenzamide family, characterized by the presence of a nitro group (-NO2) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N-methyl-3-nitrobenzamide typically involves the nitration of a benzamide derivative. One common method involves the reaction of 4-cyclopropoxybenzoyl chloride with methylamine in the presence of a base, followed by nitration using a nitrating agent such as nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid). The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
- Preparation of 4-cyclopropoxybenzoyl chloride.
- Reaction with methylamine to form the corresponding benzamide.
- Nitration of the benzamide to introduce the nitro group.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-N-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 4-Cyclopropoxy-N-methyl-3-aminobenzamide.
Substitution: Formation of substituted benzamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-N-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-N-methyl-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclopropyl-4-methyl-3-nitrobenzamide: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.
N-cyclopentyl-4-methyl-3-nitrobenzamide: Contains a cyclopentyl group instead of a cyclopropoxy group.
N-cyclohexyl-4-methyl-3-nitrobenzamide: Contains a cyclohexyl group instead of a cyclopropoxy group.
Uniqueness
4-Cyclopropoxy-N-methyl-3-nitrobenzamide is unique due to the presence of the cyclopropoxy group, which can influence its chemical reactivity and biological activity. The cyclopropoxy group may impart different steric and electronic properties compared to other similar compounds, potentially leading to distinct interactions with molecular targets.
Eigenschaften
Molekularformel |
C11H12N2O4 |
|---|---|
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
4-cyclopropyloxy-N-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C11H12N2O4/c1-12-11(14)7-2-5-10(17-8-3-4-8)9(6-7)13(15)16/h2,5-6,8H,3-4H2,1H3,(H,12,14) |
InChI-Schlüssel |
LEWAXRUWOSXBLV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC(=C(C=C1)OC2CC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


